molecular formula C19H18N4O2S2 B2922864 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 941950-56-7

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2922864
CAS No.: 941950-56-7
M. Wt: 398.5
InChI Key: SWGBDIMMQVCVJF-UHFFFAOYSA-N
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Description

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a thiophen-2-yl group. The ethyl linker connects this heterocyclic system to an acetamide moiety modified with an ortho-tolyloxy (o-methylphenoxy) group.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-13-5-2-3-6-15(13)25-11-17(24)20-9-8-14-12-27-19-21-18(22-23(14)19)16-7-4-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGBDIMMQVCVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound known for its diverse biological activities. The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is recognized for its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article compiles existing research findings to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The structural composition of this compound includes:

  • Thiazolo[3,2-b][1,2,4]triazole core
  • Thiophene group
  • Ethyl chain linked to an o-tolyloxy acetamide moiety

This unique arrangement enhances the compound's interaction with biological targets and may improve its therapeutic efficacy.

Anticancer Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. A study evaluating various synthesized compounds demonstrated that those containing the thiazolo[3,2-b][1,2,4]triazole scaffold were particularly effective against several human cancer cell lines. Notably:

  • 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones showed more potent anticancer activity compared to respective amides .

The anticancer activity was assessed against a panel of nearly 60 human cancer cell lines including:

  • Renal cancer
  • Leukemia
  • Colon cancer
  • Breast cancer
  • Melanoma

The results indicated that modifications to the thiazole and triazole components could enhance efficacy against these cell lines .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound was part of a study focusing on derivatives designed to inhibit bacterial growth. Key findings include:

  • Compounds demonstrated activity against various bacterial strains.
  • Some derivatives exhibited effective inhibition against M. tuberculosis and M. bovis .

The biological activities of compounds in this class are often attributed to their ability to interact with specific biological targets. For instance:

  • Inhibition of FabI , an enzyme involved in bacterial fatty acid biosynthesis.

Docking studies have shown that effective compounds bind favorably at the active sites of their targets due to favorable π–π interactions with key residues .

Case Studies and Research Findings

StudyFindings
Study AN-(R-phenyl)-(6-oxo-5,6-dihydro[1,3]thiazol[3,2-b][1,2,4]triazol-5-yl)acetamides displayed significant anticancer activity across multiple cell lines .
Study BCompounds with the thiazolo[3,2-b][1,2,4]triazole framework showed promising results against M. tuberculosis with MIC values indicating effective antibacterial properties .
Study CStructural modifications enhanced the potency of derivatives against specific cancer types .

Comparison with Similar Compounds

Key Analogs:

  • 2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide (CAS: 894035-00-8): Structural Differences: The m-tolyl (meta-methylphenyl) group replaces the thiophen-2-yl on the thiazolo-triazole core, and the phenoxy group is para-chlorinated instead of ortho-methylated. Implications: The thiophene’s electron-rich aromatic system may enhance π-π stacking compared to m-tolyl.
Compound Name Core Heterocycle R1 (Thiazolo-triazole) R2 (Phenoxy) Molecular Formula Molecular Weight
Target Compound Thiazolo[3,2-b][1,2,4]triazole Thiophen-2-yl o-Tolyloxy Not Reported Not Reported
2-(4-Chlorophenoxy)-N-(2-(2-(m-tolyl)...) Thiazolo[3,2-b][1,2,4]triazole m-Tolyl 4-Cl-phenoxy C21H19ClN4O2S 426.9

Thiazolidinone-Based Acetamides ()

Compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) and N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) exhibit:

  • Structural Contrasts: A thiazolidinone (5-membered) ring instead of the fused thiazolo-triazole system.
  • Functional Trends : Electron-withdrawing groups (e.g., nitro-furyl in compound 12) reduce yields (53%) compared to electron-neutral substituents (90% for compound 9). The target compound’s thiophene may improve synthetic accessibility due to milder reaction conditions .
Compound ID Yield (%) Melting Point (°C) Key Substituents
9 90 186–187 4-Chlorobenzylidene, 4-methoxyphenyl
12 53 155–156 5-Nitro-2-furyl, 4-fluorophenyl

Benzoimidazo-Triazole Derivatives ()

Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one share the thiophene motif but incorporate a benzoimidazo-triazole core.

Triazino-Quinazoline Acetamides (–7)

Derivatives like N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) demonstrate antitumor activity linked to triazino-quinazoline cores. While the target compound lacks this scaffold, its thiazolo-triazole-thiophene system could offer distinct electronic profiles for targeting different enzymes or receptors .

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